2-(5-bromo-1H-indol-1-yl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide is a synthetic organic compound that features both indole and benzimidazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated indole with the benzimidazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways involving indole and benzimidazole derivatives.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with indole or benzimidazole moieties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibition or modulation of enzyme activity.
Interaction with Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA Intercalation: Potential interaction with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-1-yl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
- 2-(5-fluoro-1H-indol-1-yl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Uniqueness
- Bromine Substitution : The presence of a bromine atom at the 5-position of the indole ring may confer unique reactivity and biological activity compared to other halogenated derivatives.
- Combination of Indole and Benzimidazole : The combination of these two bioactive moieties in a single molecule may result in synergistic effects, enhancing its potential applications in various fields.
Properties
Molecular Formula |
C17H13BrN4O |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C17H13BrN4O/c18-12-5-6-15-11(9-12)7-8-22(15)10-16(23)21-17-19-13-3-1-2-4-14(13)20-17/h1-9H,10H2,(H2,19,20,21,23) |
InChI Key |
HPKSURYWQFZAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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